N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound, also known as BRADAM, has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide involves its ability to interact with specific receptors in cells, leading to the activation of signaling pathways that regulate cell growth and survival. Specifically, this compound has been shown to interact with the p53 protein, which is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of fungal strains, and regulate the expression of specific genes involved in cell growth and survival. Additionally, this compound has been shown to have low toxicity levels, making it a potentially safe and effective compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide in lab experiments is its potential as a safe and effective compound for use in scientific research. Additionally, this compound has been shown to have low toxicity levels, making it a potentially useful compound for use in various research applications. However, one limitation of using this compound in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide, including its potential as a novel anticancer agent, its use as an antifungal agent, and its potential applications in other areas of scientific research. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects associated with its use.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential applications in the field of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of this compound as a safe and effective compound for use in scientific research.
Synthesemethoden
N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide can be synthesized using various methods, including the reaction of 1-Adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride, followed by the reaction of 1-adamantanecarbonyl chloride with 4-bromoacetophenone to form N-(4-bromophenyl)adamantanecarboxamide. The final step involves the reaction of N-(4-bromophenyl)adamantanecarboxamide with hydrazine hydrate to form this compound.
Wissenschaftliche Forschungsanwendungen
N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide has been used in various scientific research applications, including its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of certain fungal strains.
Eigenschaften
Molekularformel |
C19H23BrN2O |
---|---|
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H23BrN2O/c1-12(16-2-4-17(20)5-3-16)21-22-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,22,23)/b21-12- |
InChI-Schlüssel |
MBYJRYWHAWNMGQ-MTJSOVHGSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=CC=C(C=C4)Br |
SMILES |
CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.